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Compound of Interest

Compound Name: 4-Hydroxy-3-propylbenzoic acid

CAS No.: 119865-13-3

Cat. No.: B189824

Get Quote

Abstract As drug development increasingly relies on modular, highly functionalized building

blocks, phenolic acid derivatives have emerged as critical scaffolds. Among these, 4-hydroxy-
3-propylbenzoic acid (CAS: 119865-13-3) stands out due to its unique balance of lipophilicity,

hydrogen-bonding capacity, and steric profiling. As a Senior Application Scientist, I have

structured this whitepaper to move beyond basic data sheets. Here, we will dissect the

physicochemical properties, the mechanistic causality behind its synthesis, its self-validating

analytical framework, and its advanced pharmacological applications.

Physicochemical Profile & Structural Rationale
The utility of 4-hydroxy-3-propylbenzoic acid in rational drug design is rooted in its structural

thermodynamics. The para-hydroxyl group serves as a potent hydrogen bond donor/acceptor,

essential for anchoring into enzyme active sites. Concurrently, the meta-propyl chain introduces

a flexible, lipophilic vector that enhances membrane permeability and engages in van der

Waals interactions within hydrophobic protein pockets.

To facilitate rapid comparison for lead optimization, the core quantitative properties of this

compound are summarized in Table 1, derived from authoritative chemical databases like [1].
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Table 1: Quantitative Physicochemical Properties

Property Value Mechanistic Significance

IUPAC Name
4-hydroxy-3-propylbenzoic

acid
Standardized nomenclature

CAS Registry Number 119865-13-3 Unique chemical identifier

Molecular Formula C₁₀H₁₂O₃ Base atomic composition

Molecular Weight 180.20 g/mol
Favorable for Lipinski's Rule of

5

XLogP3 (Lipophilicity) 2.4
Optimal balance for cellular

permeability

Topological Polar Surface Area 57.5 Å²
Ensures excellent oral

bioavailability

Hydrogen Bond Donors 2
Key for target-site anchoring (-

OH, -COOH)

Hydrogen Bond Acceptors 3
Facilitates complexation with

target residues

Synthetic Methodology: Mechanistic Causality &
Workflow
In synthetic chemistry, efficiency is driven by atom economy and the reduction of purification

bottlenecks. The most robust method for generating 4-hydroxy-3-propylbenzoic acid is the

dual-action catalytic hydrogenation of an allyl-substituted precursor, such as benzyl 3-allyl-4-

hydroxybenzoate, as detailed in [2].

The Causality of the Reaction Design
Novice chemists often attempt multi-step deprotections and reductions, leading to yield loss. By

utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere, we achieve two

transformations simultaneously:
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Olefin Reduction: The meta-allyl double bond is reduced to a propyl group.

Ester Hydrogenolysis: The benzyl protecting group is cleaved to reveal the free carboxylic

acid.

The choice of absolute ethanol as the solvent is deliberate; it provides the necessary proton-

donating environment to facilitate the hydrogenolysis of the benzyl ester while maintaining high

solubility of the starting material.

Step-by-Step Experimental Protocol
Substrate Preparation: Dissolve 50.0 mmol of benzyl 3-allyl-4-hydroxybenzoate in 100 mL of

anhydrous ethanol (EtOH) in a high-pressure reaction flask.

Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Crucial Step:

Always purge the flask with inert Nitrogen (N₂) prior to catalyst addition to prevent solvent

auto-ignition.

Hydrogenation: Evacuate the N₂ and introduce Hydrogen gas (H₂) at 1 atm. Stir vigorously at

25°C for 4–6 hours. Experience Note: Restricting pressure to 1 atm prevents the over-

reduction of the aromatic ring, a common failure point in high-pressure setups.

Filtration: Filter the crude mixture through a tightly packed Celite pad. Wash the pad with 20

mL of hot ethanol. This ensures complete removal of colloidal palladium, which can complex

with the product and skew biological assays.

Crystallization: Concentrate the filtrate via rotary evaporation. Recrystallize the resulting solid

from a 70:30 mixture of water and ethanol to yield high-purity 4-hydroxy-3-propylbenzoic
acid crystals.
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Figure 1: Atom-economical synthesis workflow for 4-hydroxy-3-propylbenzoic acid via

hydrogenation.

Self-Validating Analytical Framework
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A protocol is only as reliable as its validation system. To ensure the integrity of the synthesized

compound before deploying it into sensitive biological assays, you must establish a self-

validating analytical loop using orthogonal techniques.

LC-MS (ESI-Negative Mode): The carboxylic acid moiety readily ionizes. You must observe a

dominant [M-H]⁻ peak at m/z 179.07. The absence of m/z 177 indicates complete reduction

of the allyl double bond.

¹H NMR (400 MHz, DMSO-d₆): The integration and splitting patterns are your definitive proof

of structure.

Propyl Chain: Look for a distinct triplet at ~0.90 ppm (3H, terminal -CH₃), a multiplet at

~1.55 ppm (2H, internal -CH₂-), and a triplet at ~2.50 ppm (2H, benzylic -CH₂-).

Aromatic Core: An ABX spin system should be visible between 6.80 and 7.70 ppm (3H),

confirming the 1,3,4-substitution pattern.

Functional Groups: A broad singlet past 12.0 ppm confirms the free carboxylic acid (-

COOH), validating the successful hydrogenolysis of the benzyl ester.

Pharmacological Relevance & Biological Activity
The 4-hydroxy-3-propylbenzoic acid scaffold is not just a passive intermediate; it is a

biologically active motif that drives target engagement across multiple therapeutic areas.

A. Enzyme Inhibition & Epigenetic Modulation
In the realm of oncology, derivatives of propylbenzoic acid have been utilized to synthesize

acylsulfonohydrazide-based inhibitors of KAT6A (a lysine acetyltransferase implicated in acute

myeloid leukemia). The propyl chain acts as a lipophilic anchor that significantly improves the

compound's residence time within the enzyme's binding pocket, as demonstrated in recent

structure-activity relationship (SAR) studies [3].

Similarly, in anti-diabetic research, the structurally analogous 2,4-dihydroxy-6-propylbenzoic

acid motif is the core pharmacophore of varic acid derivatives, which are potent inhibitors of

Protein Tyrosine Phosphatase 1B (PTP1B). Computational free-energy decompositions reveal
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that the propyl group is critical for engaging hydrophobic residues like Ile219, while the

carboxylate forms salt bridges with Arg221 [4].

B. Allosteric Rescue of Mutant Enzymes
Fascinatingly, 4-propylbenzoic acid has been shown to act as a chemical chaperone. In studies

involving the Met208Lys mutant of human Glutathione Transferase A1-1, the addition of the

benzoic acid derivative neutralized the aberrant positive charge introduced by the lysine

mutation. This specific electrostatic interaction restored the substrate-binding site to a

catalytically favorable conformation, recovering the enzyme's lost activity [5].

C. Phytochemical Significance
Beyond synthetic applications, the methyl ester of 4-hydroxy-3-propylbenzoic acid is a

naturally occurring secondary metabolite. Advanced GC-MS and HPLC profiling of Prunus

dulcis (almond) shell extracts has identified this compound as a key contributor to the extract's

robust in vitro antioxidant and anti-α-glucosidase activities, highlighting its evolutionary role in

plant defense mechanisms [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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